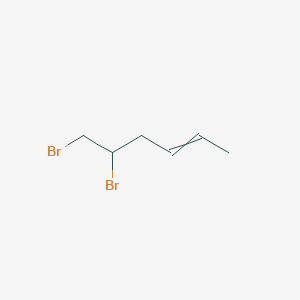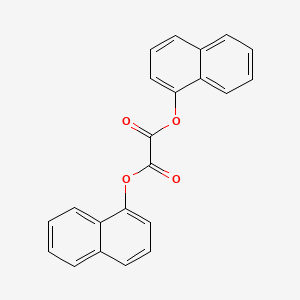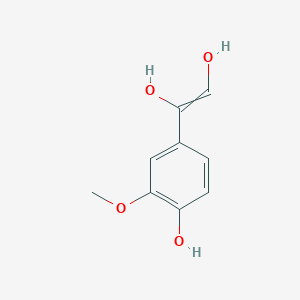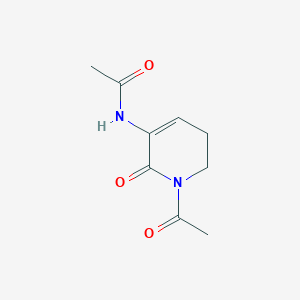![molecular formula C11H21F3O2Sn B14354188 Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane CAS No. 91312-01-5](/img/structure/B14354188.png)
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane is an organotin compound characterized by the presence of three isopropyl groups and a trifluoroacetyl group attached to a tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane typically involves the reaction of tri(propan-2-yl)stannane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group. The general reaction scheme is as follows:
(CH3CH2CH2)3SnH+(CF3CO)2O→(CH3CH2CH2)3SnOCOCF3+CF3COOH
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetyl group under basic conditions.
Major Products
Oxidation: Tin oxides and trifluoroacetic acid.
Reduction: Various reduced tin compounds and alcohols.
Substitution: Substituted stannanes with different acyl or alkyl groups.
科学的研究の応用
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials and coatings with unique properties.
作用機序
The mechanism of action of Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane involves the interaction of the trifluoroacetyl group with nucleophilic sites on target molecules. This can lead to the formation of stable complexes or the modification of functional groups on the target molecule. The tin atom can also participate in coordination chemistry, further influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
Tri(propan-2-yl)stannane: Lacks the trifluoroacetyl group, making it less reactive in certain substitution reactions.
Triethylstannane: Similar structure but with ethyl groups instead of isopropyl groups, leading to different steric and electronic properties.
Trifluoroacetyl chloride: Contains the trifluoroacetyl group but lacks the tin atom, making it a more reactive acylating agent.
Uniqueness
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane is unique due to the combination of the trifluoroacetyl group and the tin atom, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
91312-01-5 |
|---|---|
分子式 |
C11H21F3O2Sn |
分子量 |
360.99 g/mol |
IUPAC名 |
tri(propan-2-yl)stannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C3H7.C2HF3O2.Sn/c3*1-3-2;3-2(4,5)1(6)7;/h3*3H,1-2H3;(H,6,7);/q;;;;+1/p-1 |
InChIキー |
BDPMUKHJEOXRMJ-UHFFFAOYSA-M |
正規SMILES |
CC(C)[Sn](C(C)C)(C(C)C)OC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
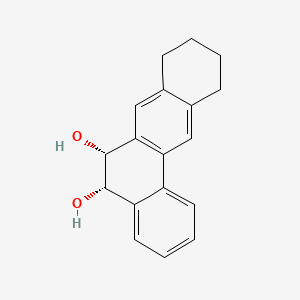
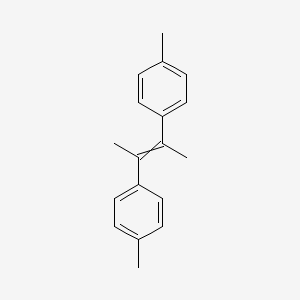
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
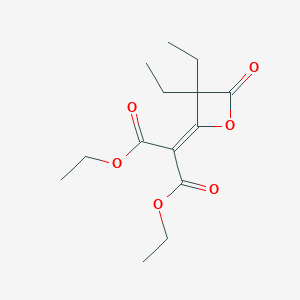
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)
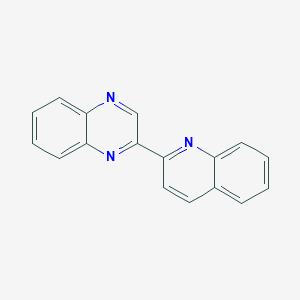
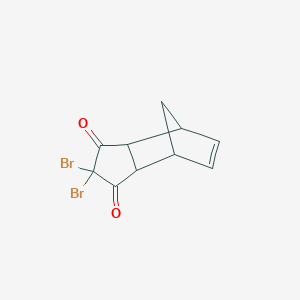
![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
